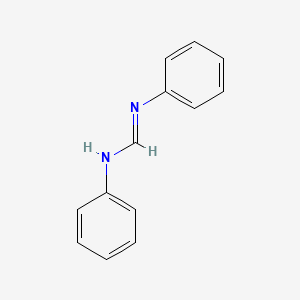

N,N'-Diphenylformamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N'-diphenylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-11H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUVDXMUKIVNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060745 | |

| Record name | N,N'-Diphenylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-15-1 | |

| Record name | N,N′-Diphenylmethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanimidamide, N,N'-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diphenylformamidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanimidamide, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diphenylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylformamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenylformamidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KKX998CU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Diphenylformamidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-Diphenylformamidine, a versatile chemical compound with applications in organic synthesis and as an intermediate for various functional molecules. This document details its chemical and physical properties, experimental protocols for its synthesis, and its known biological relevance.

Chemical and Physical Properties

This compound, with the CAS number 622-15-1 , is an organic compound belonging to the amidine family.[1][2][3] At room temperature, it presents as a white to off-white or yellowish crystalline solid.[1] It is generally stable under normal temperature and pressure conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 622-15-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₃H₁₂N₂ | [1][2][3] |

| Molecular Weight | 196.25 g/mol | [2][4] |

| Appearance | White to off-white/yellowish crystalline powder/crystals | [1] |

| Melting Point | 136-139 °C (lit.)[4][5], 143 °C[2] | [2][4][5] |

| Boiling Point | 163 - 167 °C at 0.2 torr | [2] |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., ethanol, dimethylformamide) | [1][2] |

| pKa | 7.40[2], 7.70 (Predicted)[1] | [1][2] |

| Storage Temperature | 2-8°C | [1][4] |

Table 2: Spectroscopic and Computational Data for this compound

| Data Type | Key Identifiers / Notes | Source(s) |

| InChI | 1S/C13H12N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-11H,(H,14,15) | [4] |

| InChIKey | ZQUVDXMUKIVNOW-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC=C(C=C1)NC=NC2=CC=CC=C2 | [1] |

| ¹H NMR | Spectrum available in CDCl₃ | [7][8] |

| Mass Spectrum (GC) | Spectrum available | [9] |

| Infrared (FTIR) | Spectra available | [10] |

| Topological Polar Surface Area | 24.4 Ų | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common synthetic routes are described below.

2.1. Synthesis via Condensation of Formamide with Diphenylamine

This method is a common laboratory-scale preparation.

-

Reaction Principle : The synthesis involves the condensation reaction between formamide and diphenylamine under acidic conditions, typically using a strong acid like concentrated hydrochloric acid as a catalyst.[1]

-

Procedure :

-

Combine formamide and diphenylamine in a reaction vessel.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture under reflux to drive the reaction to completion.[1]

-

Upon cooling, the product, this compound hydrochloride, will precipitate.

-

The crude product is collected by filtration.

-

Purification is achieved through crystallization or recrystallization from a suitable solvent.[1] The free base can be obtained by neutralization.

-

2.2. Synthesis from Sodium Formate and Aniline

This method provides an alternative route to N,N'-diarylformamidines.

-

Reaction Principle : This synthesis involves the reaction of finely powdered anhydrous sodium formate with an amine hydrochloride in the presence of an excess of the corresponding amine, which also acts as the solvent.[11]

-

Procedure :

-

Mix finely powdered anhydrous sodium formate with an equal weight of aniline hydrochloride and five times the weight of aniline in a reaction flask.[11]

-

Heat the mixture under reflux for approximately 15 minutes.[11]

-

Cool the reaction mixture.

-

Acidify the cooled mixture with 2N hydrochloric acid, causing the this compound hydrochloride to separate as a crystalline mass.[11]

-

Collect the product by filtration and wash with a small amount of dilute hydrochloric acid.[11]

-

The product can be further purified by recrystallization from dilute aqueous hydrochloric acid or converted to the free base.[11]

-

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: this compound as a versatile intermediate in synthesis.

Biological Activity and Applications

While this compound itself is not primarily known for direct biological activity, the broader class of formamidines has been investigated for various biological effects. For instance, some formamidines are utilized as acaricides and insecticides.[12] The primary role of this compound in a biological context is as a key intermediate in the synthesis of more complex, biologically active molecules.

-

Synthesis of Bioactive Molecules : It is used in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones, which are of interest in medicinal chemistry.[5]

-

Precursor for Dyes : this compound serves as a precursor in the preparation of monomethine dyes and polyfluoro benzoxazole polymethine dyes, which can be used as fluorescent labels for biomolecules.[5]

-

Antibacterial and Antioxidant Research : Although not a direct property of the title compound, complexes derived from N,N'-diarylformamidines, such as dithiocarbamate complexes, have demonstrated moderate to good antibacterial activities against several Gram-negative bacteria and have shown antioxidant properties.[13]

No specific signaling pathways directly modulated by this compound have been prominently reported in the literature. Its significance in drug development is primarily as a versatile building block for constructing larger, more complex molecules with potential therapeutic activities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound(622-15-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. N,N′-二苯甲脒 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 622-15-1 [chemicalbook.com]

- 6. N,N′-ジフェニルホルムアミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. 199. A new synthesis of NN′-diarylformamidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of N,N'-Diphenylformamidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N,N'-Diphenylformamidine, a versatile organic compound with applications in various fields, including as a precursor for N-heterocyclic carbenes and in the synthesis of pharmaceutical intermediates. This document details established synthetic methodologies, purification protocols, and in-depth characterization data.

Synthesis of this compound

This compound can be synthesized through several routes. Two common and effective methods are detailed below: the iron(III) chloride-catalyzed reaction of aniline with triethyl orthoformate, and the condensation of diphenylamine with formamide.

Method 1: Iron(III) Chloride Catalyzed Synthesis from Aniline and Triethyl Orthoformate

This method provides an efficient and environmentally friendly route to N,N'-diarylformamidines at ambient temperature.[1]

Experimental Protocol:

-

To a well-stirred solution of aniline (2 mmol, 186 mg) in toluene (10 mL), add triethyl orthoformate (1 mmol, 148 mg).

-

Add a catalytic amount of iron(III) chloride (FeCl₃, 10 mol%).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting solid mass in chloroform (30 mL) and filter through Whatman filter paper.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by column chromatography over silica gel (100-200 mesh) using a 40% ethyl acetate in petroleum ether eluent to afford pure this compound as a pale yellow solid.[1]

Logical Workflow for FeCl₃ Catalyzed Synthesis:

Caption: Workflow for the FeCl₃ catalyzed synthesis of this compound.

Method 2: Condensation of Diphenylamine and Formamide

This classical method involves the direct reaction of diphenylamine with formamide.

Experimental Protocol:

A detailed experimental protocol for this specific reaction was not found in the provided search results. However, a general procedure for the synthesis of N,N'-diarylformamidines involves heating a mixture of the secondary amine and formamide, often in the presence of an acid catalyst, followed by workup and purification.

Purification

Purification of this compound is crucial to obtain a product with high purity, suitable for subsequent applications. The primary methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, the hydrate can be obtained from aqueous ethanol.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of hot solvent (e.g., aqueous ethanol).

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

-

Dry the crystals thoroughly.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (e.g., 60-120 or 100-200 mesh).

-

Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. For this compound, a system of 40% ethyl acetate in petroleum ether has been reported to be effective.[1]

-

Procedure:

-

Prepare a slurry of silica gel in the eluent and pack it into a chromatography column.

-

Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it onto the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including determination of its physical properties and spectroscopic analysis.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂ | |

| Molecular Weight | 196.25 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 136-139 °C (lit.) |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectral Data (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.4 | Multiplet | 10H | Aromatic protons |

| ~8.3 | Singlet | 1H | -N=CH-N- proton |

| ~9.0 | Broad Singlet | 1H | -NH- proton |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data (DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| 122.21, 126.46, 128.11, 128.65 | Aromatic CH |

| 135.30 | Aromatic C-N |

| 146.63 | -N=CH-N- |

| 149.96 | Aromatic C-N |

Note: These values are for a related N,N'-bis(2,6-dimethylphenyl)formamidine and are provided for reference.[2] Specific data for the unsubstituted this compound may vary slightly.

NMR Data Interpretation Logic:

Caption: Correlation of NMR signals to the structure of this compound.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3160-3400 | N-H Stretch | Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 1630-1660 | C=N Stretch | Imine |

| 1580-1600 | C=C Stretch | Aromatic Ring |

| 1450-1500 | C=C Stretch | Aromatic Ring |

| 1200-1350 | C-N Stretch | Aromatic Amine |

| 690-900 | C-H Bending | Aromatic (out-of-plane) |

Note: The IR spectrum of a related compound, N,N'-bis(2,6-dimethylphenyl)formamidine, shows characteristic peaks at 3160, 3018, 2919, 2852, 1643, 1632, 1588, 1465, 1368, 1200, 1147, 1091, 759, and 714 cm⁻¹.[2]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data:

| m/z | Assignment |

| 196 | [M]⁺ (Molecular Ion) |

| 93 | [C₆H₅NH₂]⁺ (Aniline) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The mass spectrum of this compound often shows a base peak corresponding to the molecular ion of aniline (m/z 93), formed by the rupture of the C-N bond with a hydrogen migration.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential information required for the successful synthesis and characterization of this compound. The detailed protocols and characterization data will facilitate its preparation and use in further research and development activities.

References

N,N'-Diphenylformamidine chemical structure and IUPAC name

An In-depth Technical Guide to N,N'-Diphenylformamidine

For professionals in research, science, and drug development, this document provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.

Chemical Structure and IUPAC Name

This compound is an organic compound belonging to the amidine family.[1] Its structure consists of a central formamidine group (=CH-NH-) with two phenyl groups attached to the nitrogen atoms.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N'-Diphenylmethanimidamide . It is also commonly referred to as this compound.

Key Identifiers:

-

Chemical Formula: C₁₃H₁₂N₂[1]

-

CAS Number: 622-15-1[1]

-

Linear Formula: C₆H₅NHCH=NC₆H₅

-

SMILES: C1=CC=C(C=C1)NC=NC2=CC=CC=C2[1]

Physicochemical Properties

This compound is a white to off-white or yellowish crystalline solid at room temperature and may have a faint amine-like odor.[1] It is generally stable under normal conditions but is sensitive to moisture.[1] The compound has limited solubility in water but is more soluble in organic solvents like ethanol and dimethylformamide.[1]

| Property | Value | Reference |

| Molecular Weight | 196.25 g/mol | |

| Melting Point | 136-139 °C | [2] |

| Assay | 98% | |

| pKa | 7.70 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Water Solubility | Insoluble | [1] |

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of N,N'-diarylformamidines involves the reaction of an amine with sodium formate and the amine hydrochloride.[3] The following protocol is adapted from a general procedure for this synthesis.

Materials:

-

Aniline

-

Anhydrous sodium formate, finely powdered

-

Aniline hydrochloride

-

2N Hydrochloric acid

-

Ether

Procedure:

-

Mix finely powdered anhydrous sodium formate with an equal weight of aniline hydrochloride and five times the weight of aniline.[3]

-

Heat the mixture under reflux for 15 minutes. The reaction is typically complete within 5 minutes.[3]

-

Cool the reaction mixture.

-

Acidify the cooled mixture with 15 volumes of 2N hydrochloric acid. This will cause the this compound hydrochloride to separate as a crystalline mass.[3]

-

Collect the product by filtration and wash it with a small amount of 2N hydrochloric acid.[3]

-

The product can be further purified by recrystallization from dilute aqueous hydrochloric acid.[3]

-

The free base, this compound, can be obtained from the hydrochloride salt by treatment with a suitable base.

Logical Relationship: Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward workflow involving the reaction of aniline with a formylating agent, followed by workup and purification.

Caption: Workflow for the synthesis of this compound hydrochloride.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N,N'-Diphenylformamidine

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes detailed data, experimental protocols, and visualizations to support its application in research and development.

Core Physical and Chemical Properties

This compound (CAS No. 622-15-1) is an organic compound belonging to the amidine family.[1] It presents as a white to off-white or yellowish crystalline solid at room temperature and has a faint, amine-like odor.[1] This compound is generally stable under normal temperature and pressure but is noted to be sensitive to moisture.[1][2][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂ | [1][2][3][4] |

| Molecular Weight | 196.25 g/mol | [2][3] |

| CAS Number | 622-15-1 | [1][2][3] |

| Appearance | White to yellowish crystalline powder or crystals | [1] |

| Melting Point | 136-139 °C | [2][5] |

| Boiling Point | 163 - 167 °C (at 0.2 torr) | [3] |

| Solubility | Insoluble in water; soluble in polar organic solvents like ethanol and dimethylformamide.[1] | [1][3] |

| pKa | 7.40 - 7.70 | [1][3] |

| Density | 1.2 g/cm³ | [3] |

| Storage Temperature | 2-8°C, keep cold and dry.[1][2] | [1][2] |

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound. While specific peak data is extensive, the availability of various spectra has been confirmed.

| Spectrum Type | Availability / Solvent | Source(s) |

| ¹H NMR | Available (Solvent: CDCl₃, DMSO-d₆) | [6][7][8] |

| ¹³C NMR | Available (Solvent: DMSO-d₆) | [6] |

| Infrared (IR) | Available (ATR) | [6] |

| Mass Spectrometry (MS) | Available (ESI-TOF, GC-MS) | [6][9] |

| UV-Vis | Available | [6] |

Chemical Reactivity and Stability

This compound is stable under standard conditions but should be stored away from moisture.[1][3] It is incompatible with strong oxidizing agents and acids.[1][3] Upon decomposition, it may emit toxic fumes and gases, including nitrogen oxides and carbon monoxide.[3]

In organic synthesis, it serves as a valuable reagent for introducing the formamidine group into molecules.[1] It is known to form adducts with phosgene and oxalyl chloride.[5] Its applications include the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the preparation of various dyes, such as monomethine and polyfluoro benzoxazole polymethine dyes used for fluorescently labeling biomolecules.[5]

Experimental Protocols

General Synthesis of N,N'-Diarylformamidines

A common method for synthesizing N,N'-diarylformamidines involves the reaction of an amine with an amine hydrochloride and sodium formate.[10]

Materials:

-

Aniline (or other aromatic primary amine)

-

Aniline hydrochloride (or corresponding amine hydrochloride)

-

Anhydrous sodium formate, finely powdered

-

2N Hydrochloric acid

-

Reflux apparatus

Procedure:

-

Mix finely powdered anhydrous sodium formate with an equal weight of the amine hydrochloride and five times the weight of the free amine.[10]

-

Heat the mixture under reflux for approximately 15 minutes. The reaction is often complete within 5 minutes.[10]

-

After heating, cool the reaction mixture to room temperature.

-

Acidify the cooled, darkened solution by adding 15 volumes of 2N hydrochloric acid.[10]

-

The N,N'-diarylformamidine hydrochloride will precipitate as a crystalline mass.[10] Allow it to stand for at least 5 minutes.

-

Collect the product by filtration and wash it with a small amount of 2N hydrochloric acid.[10]

-

The resulting hydrochloride salt can be recrystallized from dilute aqueous hydrochloric acid or converted to the free base using standard methods.[10]

Characterization Methods

The identity and purity of synthesized this compound and its derivatives are typically confirmed using a suite of analytical techniques.

Methodology:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400MHz) using deuterated solvents like DMSO-d₆ or CDCl₃.[6] Chemical shifts are reported in parts per million (ppm).

-

Infrared Spectroscopy (IR): IR spectra are obtained using an FTIR spectrometer, often with a Universal Attenuated Total Reflectance (ATR) accessory, to identify characteristic functional group vibrations.[6]

-

Mass Spectrometry (MS): High-resolution mass spectra are acquired using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) to confirm the molecular weight and elemental composition.[6]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal transitions of the solid material.[6]

Biological Activity Context

While specific data on the biological activity of this compound is limited, the broader class of formamidine compounds is well-known for significant biological effects.[11][12][13] Many formamidine derivatives are used as acaricides and insecticides in the agricultural sector.[11][12] Their mode of action can be complex, including direct lethality, behavioral effects like repulsion, and chemosterilization.[11][12][13]

Furthermore, recent studies on related N,N'-diarylformamidine dithiocarbamate complexes have shown moderate to good antibacterial activity against several Gram-negative bacteria and significant antioxidant properties.[14] This suggests that this compound can serve as a valuable scaffold for developing new therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. N,N -Diphenylformamidine 98 622-15-1 [sigmaaldrich.com]

- 3. This compound(622-15-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound | 622-15-1 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 199. A new synthesis of NN′-diarylformamidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemistry, biological activity, and uses of formamidine pesticides. | Semantic Scholar [semanticscholar.org]

- 13. Chemistry, biological activity, and uses of formamidine pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

N,N'-Diphenylformamidine: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N'-Diphenylformamidine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, standardized experimental protocol for determining solubility. This guide is intended to be a foundational resource for researchers, enabling the generation of reliable solubility data for applications in synthesis, formulation, and quality control.

Introduction to this compound

This compound is a chemical compound belonging to the amidine class. It is a white to off-white crystalline solid at room temperature.[1] This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and is utilized in the preparation of dyes and other functional materials.[1] An understanding of its solubility is critical for its effective use in various chemical processes, including reaction optimization, purification, and formulation development.

Qualitative Solubility Profile

Based on available information, this compound exhibits the following general solubility characteristics:

-

Water: It is reported to be sparingly soluble to insoluble in water.[1][2]

-

Polar Organic Solvents: It is more soluble in polar organic solvents, with specific mentions of ethanol and dimethylformamide.[1]

A summary of the qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility | Specific Solvents Mentioned |

| Water | Sparingly Soluble/Insoluble | Water |

| Polar Organic Solvents | More Soluble | Ethanol, Dimethylformamide |

Note: This information is qualitative. For precise applications, quantitative determination of solubility is essential.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Methodology:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze these standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

The general workflow for this experimental protocol is illustrated in the following diagram:

References

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Diphenylformamidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the melting and boiling points of N,N'-Diphenylformamidine, including detailed experimental protocols for their determination and a visualization of its application in chemical synthesis.

Physicochemical Data

This compound is a white to off-white crystalline solid at room temperature.[1] Its key physical properties are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 136-139 °C | [2][3][4] |

| Boiling Point | Data not available; may decompose at high temperatures. | |

| Molecular Formula | C₁₃H₁₂N₂ | [1] |

| Molecular Weight | 196.25 g/mol | [4] |

| CAS Number | 622-15-1 | [4][5] |

| Appearance | White to yellowish crystalline powder | [1] |

Note: An explicit boiling point for this compound is not consistently reported in standard chemical literature, which may suggest that the compound undergoes thermal decomposition before or during boiling under atmospheric pressure.

Experimental Protocols

The following sections detail standard laboratory methodologies for the determination of melting and boiling points, applicable to this compound and other solid organic compounds.

This method is a common and accurate technique for determining the melting point of a crystalline solid.[6] A pure substance typically melts over a narrow range of 0.5-1.0°C. Impurities can cause a depression of the melting point and a broadening of the melting range.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound (finely powdered and dry)

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is introduced into the open end of a capillary tube.[7]

-

Packing the Sample: The tube is tapped gently or dropped through a long glass tube to pack the solid tightly into the sealed end, achieving a sample height of 2-3 mm.[2][7]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[7]

-

Heating: The sample is heated rapidly at first to determine an approximate melting range. The apparatus is then cooled.

-

Accurate Determination: A fresh sample is prepared and heated again. The heating rate is slowed significantly to approximately 1-2°C per minute when the temperature is within 15-20°C of the approximate melting point.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[8]

For determining the boiling point of a substance available in small quantities, the microscale capillary method is effective. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3][9]

Apparatus:

-

Thiele tube or small beaker for oil bath

-

High-boiling point mineral oil

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Sample of the substance

Procedure:

-

Sample Preparation: Approximately 0.5 mL of the liquid to be tested is placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end down.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[3][4]

-

Heating: The assembly is immersed in an oil bath within a Thiele tube. The side arm of the Thiele tube is heated gently.[3][4]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[4][9]

-

Recording the Boiling Point: Heating is discontinued once a vigorous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4][9]

Application in Synthesis: A Workflow Visualization

This compound serves as a crucial reagent in various organic syntheses. For instance, it is used in the preparation of 5-aminopyrazole derivatives, which are important scaffolds in medicinal chemistry. The workflow below illustrates the synthesis of a 5-amino-1-aryl-4-benzoylpyrazole derivative starting from a β-ketonitrile. The process involves an initial reaction with this compound to form a key intermediate, followed by cyclization with a hydrazine.[1]

Caption: Synthetic pathway for 5-aminopyrazoles using this compound.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. uomus.edu.iq [uomus.edu.iq]

A Technical Guide to the Spectral Analysis of N,N'-Diphenylformamidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N,N'-Diphenylformamidine. It includes detailed experimental protocols for data acquisition and a logical workflow for spectral analysis, designed to assist researchers in the identification and characterization of this compound.

Spectral Data Summary

The following sections present the key spectral data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet (s) | 1H | Formamidine CH |

| ~7.3 - 7.4 | Multiplet (m) | 4H | Phenyl H (ortho to NH) |

| ~7.1 - 7.2 | Multiplet (m) | 4H | Phenyl H (meta to NH) |

| ~7.0 | Multiplet (m) | 2H | Phenyl H (para to NH) |

| ~6.8 (broad) | Singlet (s) | 1H | Amine NH |

Solvent: CDCl₃, Reference: TMS (0 ppm). Note: Aromatic signals are complex and may overlap. The NH proton signal can be broad and its position may vary with concentration.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Formamidine CH |

| ~145 | Phenyl C (ipso, attached to N) |

| ~129 | Phenyl CH (meta) |

| ~123 | Phenyl CH (para) |

| ~121 | Phenyl CH (ortho) |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm). Note: Assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1640 | Strong | C=N Stretch |

| 1600, 1500, 1450 | Strong | Aromatic C=C Ring Stretches |

| ~1250 | Strong | C-N Stretch |

| 750, 690 | Strong | Aromatic C-H Out-of-Plane Bend |

Sample Preparation: KBr Pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for this compound

| m/z (mass/charge) | Relative Intensity | Assignment |

| 196 | Moderate | [M]⁺ (Molecular Ion) |

| 93 | 100% (Base Peak) | [C₆H₅NH₂]⁺ (Aniline molecular ion) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 66 | Moderate | [C₅H₆]⁺ (Fragment from aniline) |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-10 mg of solid this compound. For ¹³C NMR, a higher concentration is required; use 20-50 mg of the sample.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a tetramethylsilane (TMS) internal standard to the vial.

-

Agitate the vial to ensure the complete dissolution of the solid.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter. The final solution height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrumental Analysis :

-

Insert the prepared NMR tube into the spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum, typically using a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum, using a 45° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbon signals.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts, multiplicities, and coupling constants for all signals.

-

Identify the chemical shifts of all signals in the ¹³C spectrum.

-

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation :

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) powder in an oven at ~110°C for several hours and store it in a desiccator.

-

In an agate mortar, place approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr powder.

-

Grind the mixture with a pestle until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize light scattering.

-

Transfer the powdered mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.

-

-

Instrumental Analysis :

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

Identify the wavenumbers of the major absorption bands and correlate them to the corresponding functional groups.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Preparation :

-

Place a small amount (~1 mg or less) of the solid this compound into a capillary tube.

-

-

Instrumental Analysis :

-

Introduce the sample into the mass spectrometer's ion source via a direct insertion probe (solid probe).

-

Gently heat the probe to volatilize the sample into the gas phase within the ion source.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Processing :

-

Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Identify the base peak, which is the most intense peak in the spectrum.

-

Analyze the fragmentation pattern by identifying the m/z values of other significant peaks and proposing plausible structures for the corresponding fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the comprehensive spectral analysis of an organic compound like this compound.

Caption: General workflow from sample preparation to structural elucidation.

N,N'-Diphenylformamidine: A Technical Guide to its Discovery and Historical Synthesis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diphenylformamidine [C₁₃H₁₂N₂], a significant member of the amidine class of organic compounds, has played a notable role in the advancement of chemical synthesis. Its discovery is rooted in the foundational explorations of amidine chemistry during the late 19th century. This technical guide provides a comprehensive overview of the historical context of its discovery and details the key historical methods for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the classical synthetic routes to this important molecule.

Historical Context of Discovery

While the pinpointing of a singular discovery of this compound to a specific individual and date is challenging based on available historical records, its emergence is intrinsically linked to the pioneering work on amidines in the latter half of the 19th century. The first systematic synthesis of amidines is widely attributed to Pinner and Klein in 1877, who developed what is now known as the Pinner reaction, involving the reaction of nitriles with alcohols in the presence of an acid to form imino esters, which are then converted to amidines. This groundbreaking work opened the door for the synthesis and investigation of a wide array of amidine compounds, including diarylformamidines like this compound. Subsequent research in the 1880s and beyond saw the development of various other synthetic methodologies for this class of compounds, solidifying their place in the landscape of organic chemistry.

Historical Synthesis Methods

Several classical methods have been documented for the synthesis of this compound. The following sections provide detailed experimental protocols for the most significant of these historical routes.

Method 1: From Aniline Hydrochloride, Aniline, and Sodium Formate

This method stands out as a well-documented and relatively efficient historical route to this compound.

Experimental Protocol:

-

Reactant Preparation: A mixture is prepared containing finely powdered anhydrous sodium formate, an equal weight of aniline hydrochloride, and five times the weight of freshly distilled aniline.

-

Reaction: The mixture is heated under reflux for 15 minutes. The reaction is typically complete within 5 minutes.

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The cooled mixture is acidified with approximately 15 volumes of 2N hydrochloric acid.

-

The this compound hydrochloride precipitates as a crystalline solid.

-

The precipitate is collected by filtration and washed with a small volume of 2N hydrochloric acid.

-

-

Purification: The crude this compound hydrochloride can be recrystallized from dilute aqueous hydrochloric acid.

-

Free Base Liberation: To obtain the free base, the hydrochloride salt is treated with a suitable alkali, such as sodium hydroxide solution, followed by extraction with an organic solvent like diethyl ether. The solvent is then removed under reduced pressure to yield the purified this compound.

Method 2: From Aniline and Formic Acid (via Formanilide Intermediate)

This two-step method involves the initial formation of formanilide, which then reacts with another molecule of aniline to yield the target amidine.

Experimental Protocol:

Step 1: Synthesis of Formanilide

-

Reactant Mixture: Aniline is reacted with an excess of 85-90% formic acid.

-

Reaction: The mixture is heated, often in the presence of a water-entraining solvent like toluene, and the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus. The reaction progress can be monitored by the cessation of water collection.

-

Isolation: After the reaction is complete, the excess formic acid and toluene are removed by distillation, often under reduced pressure, to yield crude formanilide.

Step 2: Synthesis of this compound from Formanilide

-

Reactant Mixture: The prepared formanilide is mixed with an equimolar amount of aniline.

-

Reaction: The mixture is heated, typically at elevated temperatures, to drive the condensation reaction and eliminate a molecule of water.

-

Work-up and Purification: The work-up procedure is similar to that described in Method 1, involving acidification to precipitate the hydrochloride salt, followed by filtration, purification, and liberation of the free base if desired.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the historical synthesis methods of this compound.

| Parameter | Method 1: Aniline HCl, Aniline, Sodium Formate | Method 2: Aniline and Formic Acid (via Formanilide) |

| Yield | 40-90% (general yield for diarylformamidines) | Not consistently reported in historical literature |

| Melting Point (°C) of Free Base | 136-139 | 136-139 |

| Melting Point (°C) of Hydrochloride Salt | 251 (decomposes) | 251 (decomposes) |

Logical Relationship of Synthesis Methods

The following diagram illustrates the logical flow and relationship between the key historical synthesis routes to this compound.

Caption: Historical synthesis pathways to this compound.

Tautomerism in N,N'-Diphenylformamidine and its derivatives

An In-depth Technical Guide to Tautomerism in N,N'-Diphenylformamidine and its Derivatives

Introduction to Prototropic Tautomerism in Amidines

Tautomerism is a form of isomerism where chemical compounds exist in two or more readily interconvertible structures that differ in the position of a proton and the location of a double bond.[1][2] Prototropic tautomerism, specifically, involves the migration of a proton between two atoms within the same molecule, accompanied by a rearrangement of π-electrons.[3][4] This phenomenon is crucial in organic chemistry and biochemistry as it can significantly influence a molecule's reactivity, stability, physical properties, and biological activity.[1][2]

The amidine functional group (-N=C-N-) is a classic example of a system exhibiting prototropic tautomerism. The proton can transfer between the two nitrogen atoms, leading to an equilibrium between two tautomeric forms. In the case of this compound, this equilibrium involves the migration of the hydrogen atom between the two nitrogen atoms of the formamidine core. This guide provides a comprehensive overview of the tautomerism in this compound and its derivatives, focusing on the structural, solvent, and substituent effects that govern the tautomeric equilibrium.

The Tautomeric Equilibrium of this compound

This compound (DPFA) exists as a dynamic equilibrium between two identical tautomeric forms through the transfer of a proton from the amino nitrogen to the imino nitrogen. This process is fundamental to understanding its chemical behavior.

Caption: Prototropic tautomerism in this compound.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium in N,N'-diarylformamidines is not static; it is highly sensitive to both internal and external factors. The electronic nature of substituents on the aryl rings and the polarity and hydrogen-bonding capability of the solvent are the primary determinants of which tautomer predominates.

Caption: Key factors influencing the tautomeric equilibrium.

Substituent Effects

The electronic properties of substituents on the phenyl rings play a critical role in determining the position of the tautomeric equilibrium. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the relative basicities of the two nitrogen atoms.

-

Electron-Donating Groups (e.g., -OCH₃, -CH₃): An EDG on one phenyl ring increases the electron density on the attached nitrogen atom, making it more basic and a more favorable site for protonation.

-

Electron-Withdrawing Groups (e.g., -NO₂, -Cl): An EWG decreases the electron density on its attached nitrogen, reducing its basicity. Consequently, the proton prefers to reside on the nitrogen atom of the other phenyl ring.

UV spectroscopy studies on para-substituted N-phenylacetamidines have shown that the equilibrium favors the imino N-aryl tautomers.[5] In asymmetrically substituted N,N'-diphenylformamidines, these electronic effects can shift the equilibrium significantly, favoring one tautomer over the other.[4][5]

Solvent Effects

Solvents can dramatically shift the tautomeric equilibrium by differentially solvating the two tautomers.[1][2] The ability of a solvent to act as a hydrogen-bond donor or acceptor is particularly influential.[6]

-

Polar Protic Solvents (e.g., alcohols): These solvents can form hydrogen bonds with both the amino and imino nitrogen atoms, potentially facilitating the proton transfer mechanism. They can stabilize the more polar tautomer.[1]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Solvents like DMSO can act as strong hydrogen-bond acceptors, interacting with the N-H proton and influencing the equilibrium.[6] The observation of distinct NMR signals for different tautomers in DMSO-d₆ suggests that the proton transfer is slow on the NMR timescale in this solvent.[4][7]

-

Nonpolar Solvents (e.g., Cyclohexane, Benzene): In these solvents, intramolecular hydrogen bonding and subtle dipole-dipole interactions become more dominant in determining tautomer stability.

Studies on related amidine systems have shown that hydrogen-bonding solvents can influence rotational barriers and chemical shifts, indicating strong solute-solvent interactions.[6] The barrier for proton transfer can be significantly lowered by solvent molecules that facilitate a concerted proton transfer mechanism.[8]

Quantitative Data and Spectroscopic Characterization

The study of tautomerism in this compound and its derivatives relies heavily on spectroscopic techniques, particularly NMR. The data obtained provides quantitative insights into the structure and relative populations of the coexisting tautomers.

Table 1: Selected Spectroscopic Data for N,N'-Diarylformamidine Derivatives

| Compound | Substituent | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Ref |

| 1 | 2,6-dimethyl | DMSO-d₆ | 8.22 (-N(H)-), 7.45 (-N=C(H)-), 2.07-2.31 (-CH₃) | 149.96, 146.63, 135.30, 128.65, 128.11, 126.46, 122.21, 18.89, 18.30 | 3160 (N-H), 1643, 1632 (C=N) | [7] |

| 2 | 2,6-diisopropyl | DMSO-d₆ | 8.16 (-N(H)-), 7.49 (-N=C(H)-), 0.94-1.29 (-CH₃) | 149.80, 146.82, 140.00, 134.13, 127.77, 123.29, 122.74, 28.42, 27.94 | 2960 (C-H), 1662 (C=N) | [7] |

| 3 | 2,4,6-trimethyl | DMSO-d₆ | 8.16 (-N(H)-), 7.41 (-N=C(H)-), 2.19 (-CH₃), 2.06 (-CH₃) | 149.79, 146.49, 135.03, 133.58, 128.93, 128.76, 128.51, 20.94, 18.35 | 3162 (N-H), 1633 (C=N) | [7] |

| 4 | 2,6-dichloro | DMSO-d₆ | 10.08, 9.32 (-N(H)-); 8.31, 7.73 (-N=C(H)-) (E/Z isomers) | 164.87, 160.10, 133.68, 132.31, 129.81, 129.67, 129.51, 129.02, 128.89 | 2844 (C-H), 1654 (C=N) | [7] |

Note: For compound 4, the presence of multiple signals for the formamidine protons (-N(H)- and -N=C(H)-) indicates the presence of E/Z isomers in addition to tautomerism.[7]

Experimental Protocols and Methodologies

A combination of synthesis, spectroscopy, and computational modeling is employed to fully characterize the tautomeric behavior of N,N'-diphenylformamidines.

Caption: Workflow for the study of tautomerism in formamidines.

Synthesis

N,N'-disubstituted formamidines are commonly synthesized by reacting the corresponding aniline derivatives with triethylorthoformate.

-

General Protocol: A mixture of the appropriately substituted aniline (2 equivalents) and triethylorthoformate (1 equivalent) is heated, often under reflux. The reaction progress can be monitored by observing the distillation of ethanol. After completion, the reaction mixture is cooled, and the solid product is typically purified by recrystallization from a suitable solvent like ethanol or toluene.[7]

NMR Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[1][9]

-

Instrumentation: Spectra are typically recorded on a 400 MHz or higher field spectrometer.[7]

-

Sample Preparation: Samples are dissolved in deuterated solvents, with DMSO-d₆ and CDCl₃ being common choices.[7] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[7]

-

Analysis: In cases of slow exchange on the NMR timescale, separate signals for each tautomer can be observed and integrated to determine their relative populations.[4] For fast exchange, an averaged spectrum is observed, and techniques like variable temperature (VT) NMR may be required to resolve the individual species.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to study tautomerism.[2][10]

-

Instrumentation: A standard UV-Vis spectrophotometer is used.[7]

-

Sample Preparation: The compound is dissolved in various solvents of spectroscopic grade at a known concentration (e.g., 5 x 10⁻⁵ M).[10]

-

Analysis: Each tautomer may exhibit a distinct absorption maximum (λ_max).[11] By analyzing the spectra in different solvents, shifts in λ_max can be correlated with changes in the tautomeric equilibrium.[2][12] This technique is particularly useful for studying solvatochromic effects.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive atomic and molecular structure of a compound in the solid state.[13][14]

-

Methodology: A suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is measured.[14] This data is used to calculate a three-dimensional electron density map, from which the positions of the atoms can be determined and the molecular structure refined.[13][15]

-

Application: This technique unambiguously identifies which tautomer is present in the crystalline solid, providing a crucial reference point for solution-state studies. It can also reveal details about intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomeric form.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are essential for complementing experimental results.[8]

-

Methodology: The geometries of the different possible tautomers are optimized using a specific functional and basis set (e.g., B3LYP/6-311++G**).[8][16] The relative energies (Gibbs free energies) of the tautomers are calculated to predict their relative stabilities.[4] Solvation effects can be modeled using continuum models like the Polarizable Continuum Model (PCM).[17]

-

Application: Computational methods can predict the most stable tautomer, estimate the energy barrier for the proton transfer reaction, and help in the assignment of spectroscopic signals.[8][18]

Conclusion and Outlook

The tautomerism of this compound and its derivatives is a complex phenomenon governed by a delicate balance of electronic substituent effects and solute-solvent interactions. Understanding this equilibrium is critical for predicting the chemical and physical properties of these compounds, which is of significant interest to researchers in materials science and drug development.

The combined application of advanced spectroscopic techniques like NMR and UV-Vis, definitive structural analysis by X-ray crystallography, and powerful computational modeling provides a robust framework for elucidating tautomeric behavior. Future research will likely focus on leveraging this understanding to design molecules with tailored properties by precisely controlling their tautomeric state through chemical modification and solvent selection.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases | MDPI [mdpi.com]

- 4. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituent effects in tautomerism. Part 11. para-Substitution in N-phenylamidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sciforum.net [sciforum.net]

- 11. researchgate.net [researchgate.net]

- 12. cris.unibo.it [cris.unibo.it]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]

- 16. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

N,N'-Diphenylformamidine: A Comprehensive Safety and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for N,N'-Diphenylformamidine (CAS No. 622-15-1). The information is compiled from various Safety Data Sheets (SDS) and scientific literature to ensure a thorough understanding of its properties and potential hazards. This document is intended to support safe handling, storage, and use of this compound in a research and development setting.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₁₂N₂ | |

| Molecular Weight | 196.25 g/mol | |

| CAS Number | 622-15-1 | |

| Appearance | White to yellowish crystalline powder | [1] |

| Melting Point | 136-139 °C (literature) | |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | Soluble in water. | [2] |

| Flash Point | Not applicable | |

| Autoignition Temperature | No data available | |

| Stability | Stable under normal conditions. Moisture sensitive. | [2] |

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[2] The following table summarizes its hazard classification according to the Globally Harmonized System (GHS).

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Signal Word: Warning

Precautionary Statements:

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P330: Rinse mouth.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Toxicological Information

Detailed toxicological studies specifically for this compound are limited. Most Safety Data Sheets state that the toxicological properties have not been fully investigated.[2] However, this compound belongs to the formamidine class of chemicals, which includes some pesticides. The toxicological information for this class can provide insights into its potential hazards.

General Formamidine Toxicity: Formamidine pesticides are known to act on the nervous system.[3][4] Their mechanism of action involves interaction with specific neurotransmitter receptors.

-

In Invertebrates (e.g., insects, mites): Formamidines are agonists of octopamine receptors .[1][5][6] Octopamine is an important neurotransmitter in invertebrates, analogous to norepinephrine in vertebrates.[1] Activation of these receptors can lead to hyperexcitation, disruption of normal behavior, and ultimately death.

-

In Vertebrates (e.g., mammals): Formamidines can act as agonists of α2-adrenergic receptors .[3][7] This can lead to a range of symptoms including central nervous system depression, bradycardia (slow heart rate), hypotension (low blood pressure), and hypothermia.[3]

Due to the lack of specific LD50 and LC50 data for this compound, it is prudent to handle this compound with care, assuming it may have toxic properties characteristic of the formamidine class.

Proposed Toxicological Signaling Pathway

The following diagram illustrates the proposed signaling pathway for formamidine toxicity, based on their known mechanisms of action in invertebrates and vertebrates.

Caption: Proposed mechanism of formamidine toxicity in invertebrates and vertebrates.

Experimental Protocols

Specific experimental protocols for determining the safety data of this compound are not detailed in the available literature. However, standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed for chemical safety testing. Below are general descriptions of relevant protocols.

Determination of Physical-Chemical Properties

-

Melting Point: OECD Guideline 102 describes several methods for determining the melting point, including the capillary method, hot stage apparatus, and differential scanning calorimetry (DSC). The capillary method involves heating a small sample in a capillary tube and observing the temperature at which it melts.

-

Solubility in Water: OECD Guideline 105 details methods for determining the water solubility of substances. The column elution method or the flask method are commonly used. The flask method involves dissolving the substance in water at a specific temperature until saturation is reached, followed by concentration analysis.

Toxicological Testing

-

Acute Oral Toxicity (LD50): OECD Guideline 423 (Acute Toxic Class Method) is a stepwise procedure with the use of a minimal number of animals. Animals are dosed at defined levels, and the outcome (survival or death) is used to determine the toxicity class and estimate the LD50.

-

In Vitro Skin Corrosion: OECD Guideline 431 uses a reconstituted human epidermis model to assess the potential of a chemical to cause skin corrosion.

-

In Vitro Eye Irritation: OECD Guideline 492 utilizes a reconstituted human cornea-like epithelium model to identify chemicals that may cause serious eye damage.

The following diagram illustrates a general workflow for assessing the acute toxicity of a chemical like this compound.

Caption: A generalized workflow for acute toxicity assessment of a chemical substance.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[2]

-

Storage: Keep in a dry place. Keep container tightly closed. Keep refrigerated. Store away from strong oxidizing agents.[2]

First-Aid and Fire-Fighting Measures

-

First-Aid:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]

-

Ingestion: Clean mouth with water. Get medical attention.[2]

-

-

Fire-Fighting:

Regulatory Information

This compound is listed on the inventories of Canada (DSL/NDSL), Europe (EINECS/ELINCS/NLP), Philippines (PICCS), Japan (ENCS), Japan (ISHL), Australia (AICS), China (IECSC), and Korea (KECL). It is not known to be regulated under California Proposition 65.[2]

This guide is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the advice of a qualified safety professional. Always consult the most current Safety Data Sheet provided by the supplier before handling this chemical.

References

- 1. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Formamidine Pesticides? Never heard of it… | Chats About Toxic Substances With Reneise [u.osu.edu]

- 4. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of octopamine receptor agonists in the synergistic toxicity of certain insect growth regulators (IGRs) in controlling Dengue vector Aedes aegypti (Diptera: Culicidae) mosquito - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pomais.com [pomais.com]

- 7. Formamidine pesticides and alpha 2-adrenoceptors: studies with amitraz and chlordimeform in rats and development of a radioreceptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide to N,N'-Diphenylformamidine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-Diphenylformamidine, a versatile reagent in chemical synthesis, with a focus on its commercial availability, applications in the synthesis of bioactive compounds, and its relevance in studying cellular signaling pathways.

Commercial Availability and Specifications

This compound is readily available from several commercial suppliers, ensuring a stable supply for research and development purposes. The quality and purity of the reagent are critical for reproducible experimental outcomes. Below is a summary of key specifications from prominent suppliers.

| Supplier | Purity | Melting Point (°C) | Molecular Weight ( g/mol ) | CAS Number |

| Sigma-Aldrich | 98% | 136-139[1][2] | 196.25[1][2] | 622-15-1[1][2] |

| Lab Pro Inc. | Min. 98.0% (GC,T) | 138[3] | 196.25[3] | 622-15-1[3] |

| Manchester Organics | 97% | Not Specified | 196.248 | 622-15-1[4] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 138.0 - 141.0 | 196.25 | 622-15-1[5] |

| Santa Cruz Biotechnology | Not Specified | Not Specified | 196.25 | 622-15-1[6] |

| Fisher Scientific (TCI America) | 98.0+% | Not Specified | 196.25 | 622-15-1[7] |

Applications in Chemical Synthesis

This compound serves as a key reagent in the synthesis of various heterocyclic compounds, some of which exhibit significant biological activity. Its utility is particularly notable in the preparation of 5-aminopyrazol-4-yl ketones and monomethine dyes.

Synthesis of 5-Aminopyrazol-4-yl Ketones

A prominent application of this compound is in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones. These compounds are valuable scaffolds in medicinal chemistry, with some derivatives showing potential as kinase inhibitors.

This protocol is adapted from the synthesis of a precursor to the p38 MAPK inhibitor, RO3201195.

Materials:

-

β-ketonitrile

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

A mixture of the appropriate β-ketonitrile (1.0 eq.) and this compound (1.1 eq.) in ethanol is subjected to microwave irradiation.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-